Mitonafide
Overview
Description
Synthesis Analysis
Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . A series of novel 3-carboranyl-1,8-naphthalimide derivatives, which are analogs of mitonafide, have been synthesized and their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line have been investigated .Molecular Structure Analysis
Mitonafide belongs to the class of organic compounds known as nitronaphthalenes . These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups .Chemical Reactions Analysis
Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . The analyses showed that modified naphthalic anhydrides and naphthalimides bearing ortho- or meta-carboranes exhibited diversified activity .Physical And Chemical Properties Analysis
Mitonafide has a molecular weight of 313.31 . Its CAS number is 54824-17-8 . It is a small molecule drug .Scientific Research Applications
1. Antitumor Properties in Lung Cancer Mitonafide has been studied as a potential treatment for non-small cell lung cancer. A phase I study used a 120-hour continuous infusion of Mitonafide, aiming to maximize drug delivery while minimizing the risk of central nervous system toxicity. This study found that the dose-limiting toxicity was leukopenia, and no central nervous system toxicity was observed, suggesting a potentially safe administration schedule (Rosell et al., 1992).
2. Inhibition of Topoisomerase II Research on Mitonafide analogs showed that they selectively target leishmanial nuclear topoisomerase II and human topoisomerase II, indicating a mechanism of action that could be beneficial in treating certain parasitic diseases and cancers. These findings highlight the potential of Mitonafide analogs for therapeutic use (Slunt et al., 1996).
3. DNA Interaction and Chromosomal Abnormalities Mitonafide has been shown to interact with DNA, affecting DNA synthesis and inducing DNA strand breaks and chromosomal abnormalities in Chinese hamster ovary cells. This suggests its potential use in studying DNA damage mechanisms and its implications in antitumor activities (Nishio & Uyeki, 1983).
4. Intercalative Properties and Antitumor Activity Naphthalimides, including Mitonafide, are known for their high antitumor activity. They bind to DNA through intercalation, and their therapeutic properties were further enhanced by developing bisintercalating agents. Elinafide, derived from this class, showed significant in vitro and in vivo antitumor activity, marking the importance of this class of compounds in cancer research (Braña Mf & Ramos, 2001).
5. Photostability and Pharmaceutical Considerations The photostability of Mitonafide was evaluated under various light conditions, including UVA, UVC, and visible radiations. This research highlighted the need for careful handling and storage of Mitonafide to preserve its efficacy, particularly in pharmaceutical applications (Torres Suárez & Camacho, 1994).
6. Pharmacokinetics and Tissue Distribution The pharmacokinetics, biotransformation, and tissue distribution of Mitonafide were studied in rats. Understanding these aspects is crucial for developing effective dosing regimens and predicting potential therapeutic and toxic effects in humans (Rivera Cid et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLKDRPHSFIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203321 | |
Record name | Mitonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitonafide | |
CAS RN |
54824-17-8 | |
Record name | Mitonafide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitonafide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mitonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITONAFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.